molecular formula C7H15NO B13009736 2-(3-Aminocyclopentyl)ethan-1-ol

2-(3-Aminocyclopentyl)ethan-1-ol

Cat. No.: B13009736
M. Wt: 129.20 g/mol
InChI Key: BTLMXKBHAAYRKJ-UHFFFAOYSA-N
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Description

2-(3-Aminocyclopentyl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by the presence of an amino group attached to a cyclopentane ring and an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentane derivatives with ethylene oxide and subsequent amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(3-Aminocyclopentyl)ethan-1-ol finds applications in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminocyclopentyl)ethan-1-ol is unique due to the specific positioning of the amino group on the cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

2-(3-Aminocyclopentyl)ethan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique cyclopentane structure, which contributes to its biological activity. The molecular formula is C7_{7}H15_{15}N, with a molecular weight of approximately 113.20 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes:

  • GABA Receptor Modulation : Research indicates that compounds similar to this compound can modulate GABA receptors, particularly GABAA_A and GABAC_C receptors. This modulation can lead to neuroprotective effects and influence memory processes .
  • Inhibition of Kinases : Preliminary studies suggest that derivatives of this compound may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition could be beneficial in cancer therapy, particularly for MYC-dependent cancers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds through their ability to induce apoptosis in cancer cells. For instance, a study on a closely related compound demonstrated significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, with IC50_{50} values ranging from 600 nM to 1.2 μM .

Neuroprotective Effects

The compound has shown promise in enhancing neuroprotective mechanisms. Analogous compounds have been reported to improve memory retention and cognitive function by modulating GABAergic transmission .

Study on CDK Inhibition

A recent study focused on the inhibition of CDK9 by a compound structurally similar to this compound. The findings indicated a potent inhibition with a selectivity index greater than 66-fold against other kinases. The study provided detailed cellular assays demonstrating the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Neuroprotective Mechanism Investigation

Another investigation assessed the neuroprotective effects of related compounds on cognitive decline models in rodents. The results indicated that these compounds could significantly improve performance in memory tasks, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AnticancerInduces apoptosis in TNBC cell lines
NeuroprotectionEnhances memory retention
CDK InhibitionPotent inhibitor of CDK9 with high selectivity

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineGI50 (μM)IC50 (μM)
BT-200.600.97
BT-5490.800.94
MDA-MB-2310.800.88

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(3-aminocyclopentyl)ethanol

InChI

InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2

InChI Key

BTLMXKBHAAYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCO)N

Origin of Product

United States

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